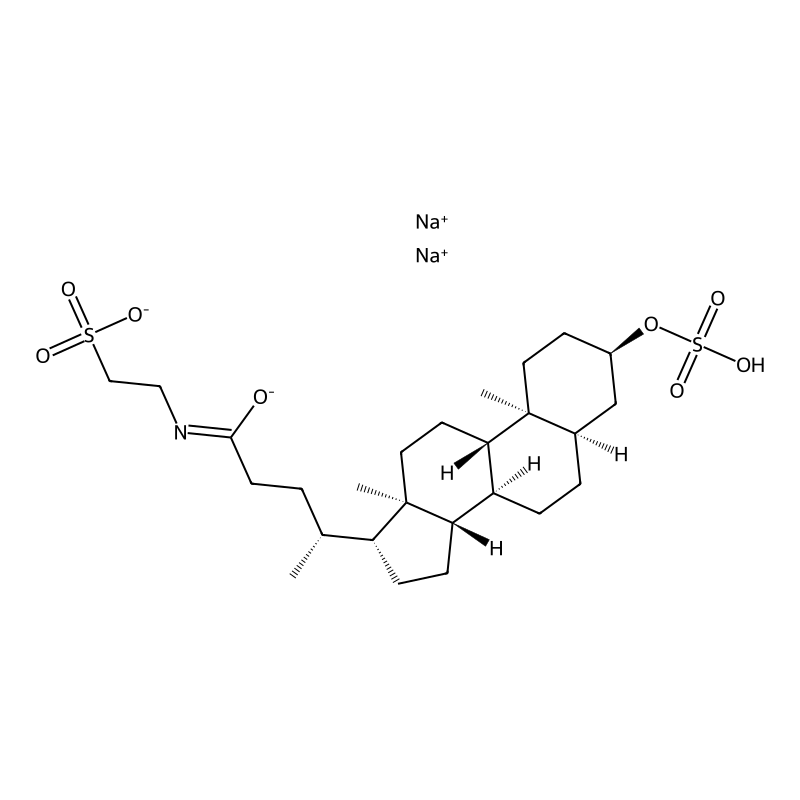

Taurolithocholic Acid Sulfate Disodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying Bile Acid Transport

TLCA3S serves as a valuable tool for researchers investigating bile acid transport mechanisms within cells. Bile acids are crucial for fat digestion and absorption. TLCA3S, being a conjugated bile acid metabolite, can be used in cell culture models to examine how these molecules are taken up, processed, and excreted by cells. This knowledge is essential for understanding bile acid homeostasis and its potential role in various diseases. Source: Cayman Chemical:

Inducing Pancreatitis in Animal Models

Researchers have utilized TLCA3S to induce pancreatitis in animal models, specifically mice. Since high bile acid levels are linked to pancreatitis development, TLCA3S infusion can mimic this pathological state. This allows scientists to study the mechanisms underlying pancreatitis and test potential therapeutic interventions. Source: Cayman Chemical:

Taurolithocholic Acid Sulfate Disodium Salt, with the chemical formula and CAS Number 64936-83-0, is a bile acid derivative that plays a significant role in lipid metabolism. This compound is a sulfated form of taurolithocholic acid, which is derived from lithocholic acid, a bile acid produced in the liver. The disodium salt form enhances its solubility in aqueous solutions, making it useful in various biochemical applications. It is characterized by its unique structure that includes a sulfate group, contributing to its biological activity and interaction with cell membranes .

- Sulfation: The introduction of the sulfate group can be achieved through sulfation reactions using sulfuric acid or sulfating agents.

- Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the release of taurolithocholic acid and sulfate ions.

- Formation of Micelles: It can form micelles in the presence of lipids, facilitating lipid solubilization and absorption.

These reactions highlight its role as an emulsifying agent and its potential applications in drug delivery systems .

The biological activity of Taurolithocholic Acid Sulfate Disodium Salt is primarily linked to its function as a detergent in the gastrointestinal tract. Its significant properties include:

- Lipid Solubilization: It aids in the emulsification and absorption of dietary fats.

- Microbicidal Properties: It has been shown to exhibit antimicrobial activity, making it a candidate for topical applications.

- Bile Acid Transport: It plays a role in the transport mechanisms of bile acids across cellular membranes, influencing bile acid homeostasis and enterohepatic circulation .

Several methods are employed to synthesize Taurolithocholic Acid Sulfate Disodium Salt:

- Chemical Synthesis: This involves the sulfation of taurolithocholic acid using chlorosulfonic acid or sulfur trioxide-pyridine complexes.

- Biochemical Methods: Enzymatic sulfation using sulfotransferases can be utilized to produce this compound in a more biologically relevant manner.

- Isolation from Natural Sources: Although less common, it can be isolated from bile or synthesized from other bile acids through various chemical modifications.

Each method has its advantages and limitations regarding yield, purity, and scalability .

Taurolithocholic Acid Sulfate Disodium Salt finds various applications across different fields:

- Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.

- Biochemical Research: Employed in studies related to bile acid transport and metabolism.

- Cosmetics: Investigated for potential use as a microbicidal agent in topical formulations .

Research indicates that Taurolithocholic Acid Sulfate Disodium Salt interacts with several biological molecules:

- Cell Membranes: It alters membrane permeability and fluidity, affecting cellular uptake mechanisms.

- Proteins: It may influence protein folding and stability by interacting with hydrophobic regions on protein surfaces.

- Other Bile Acids: It exhibits synergistic effects when combined with other bile acids, enhancing their solubilizing capacity and biological effects .

Several compounds share structural similarities with Taurolithocholic Acid Sulfate Disodium Salt. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Taurodeoxycholic Acid Sodium Salt | Bile Acid Derivative | Less hydrophobic; used primarily for lipid solubilization. |

| Lithocholic Acid | Bile Acid | Non-sulfated; known for its toxicity at high levels. |

| Chenodeoxycholic Acid | Bile Acid | Naturally occurring; involved in cholesterol metabolism. |

| Ursodeoxycholic Acid | Bile Acid | Used therapeutically for liver diseases; less toxic. |

Taurolithocholic Acid Sulfate Disodium Salt is unique due to its sulfate modification, enhancing solubility and biological activity compared to these similar compounds .

Systematic Nomenclature and Molecular Formula Analysis

Taurolithocholic acid sulfate disodium salt possesses multiple systematic names that reflect its complex molecular architecture and functional group arrangement. The primary Chemical Abstracts Service registry number for this compound is 64936-83-0, which specifically identifies the disodium salt form. The compound is alternatively designated as 3-sulfotaurolithocholic acid, representing its derivation from taurolithocholic acid through sulfation at the 3-position of the steroid nucleus. Additional nomenclature includes 2-[(4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R)-2,15-dimethyl-5-(sulfooxy)tetracyclo[8.7.0.02,7.011,15]heptadecan-14-yl]pentanamido]ethane-1-sulfonic acid, which provides comprehensive stereochemical information.

The molecular formula of taurolithocholic acid sulfate disodium salt is C26H43NO8S2- 2Na, indicating the presence of 26 carbon atoms, 43 hydrogen atoms, one nitrogen atom, eight oxygen atoms, two sulfur atoms, and two sodium cations. The molecular weight of this compound is precisely 607.73 grams per mole, which accounts for the complete disodium salt form. The free acid form, without the sodium counterions, corresponds to the molecular formula C26H45NO8S2 with a molecular weight of 563.765 daltons. The compound's International Union of Pure and Applied Chemistry key is POWDNUISUWSLLN-RLHFEMFKSA-N for the sodium salt form, providing a unique identifier for computational and database applications.

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of taurolithocholic acid sulfate disodium salt is characterized by nine defined stereocenters, reflecting the complex three-dimensional arrangement inherent to the cholane steroid backbone. The compound exhibits the characteristic 5β-cholane configuration, which is fundamental to bile acid structure and biological activity. The 3α-hydroxyl group, which undergoes sulfation to form the sulfate ester, maintains its stereochemical integrity throughout the derivatization process, ensuring the retention of the compound's biological recognition properties.

The steroid nucleus displays the typical trans-anti-trans configuration characteristic of bile acids, with specific stereochemical designations at each chiral center. The systematic stereochemical notation includes (3R,5R,8R,9S,10S,13R,14S,17R) for the steroid framework, indicating the absolute configuration at each asymmetric carbon atom. The carboxyl side chain maintains the natural 20R configuration found in cholesterol-derived bile acids, with the 24-position serving as the site of amide bond formation with taurine. This stereochemical arrangement is crucial for the compound's interaction with biological transporters and enzymes involved in bile acid metabolism.

The presence of two sulfate groups in the molecule introduces additional considerations for stereochemical analysis. The 3-position sulfate ester maintains the original α-configuration of the hydroxyl group, while the taurine-derived sulfonate group provides ionic character that influences the compound's solubility and transport properties. These stereochemical features collectively determine the compound's biological activity and metabolic fate within hepatic and intestinal systems.

Crystallographic Properties and Solid-State Characterization

Taurolithocholic acid sulfate disodium salt exists as a crystalline solid under standard conditions, exhibiting characteristic physical properties that reflect its ionic nature and molecular architecture. The compound's crystalline structure incorporates the disodium cations through ionic interactions with the sulfate and sulfonate functional groups, creating a stable solid-state arrangement. The melting point and boiling point of this compound remain undetermined in current literature, likely due to thermal decomposition occurring before these transition temperatures are reached.

The solid-state characterization reveals that the compound is not flammable and does not present explosion hazards under normal handling conditions. The crystalline form demonstrates characteristic infrared spectral features that correspond to the various functional groups present in the molecule, including sulfate ester vibrations, amide carbonyl stretching, and aromatic steroid system absorptions. The compound's solid-state stability appears adequate for storage under appropriate conditions, with recommended storage at -20°C to maintain chemical integrity.

Solubility characteristics in the solid state indicate that the compound readily dissolves in polar solvents, reflecting its ionic nature and multiple hydrophilic functional groups. The disodium salt form exhibits enhanced water solubility compared to the free acid, making it suitable for aqueous biological applications. The crystalline lattice likely incorporates water molecules, as suggested by the hydrated nature of many bile acid salts, though specific crystallographic data regarding unit cell parameters and space group assignments are not currently available in the literature.

Synthetic Pathways and Industrial Production Methods

The synthesis of taurolithocholic acid sulfate disodium salt involves multiple chemical transformations that can be accomplished through several distinct pathways. The most direct approach involves the sulfation of preformed taurolithocholic acid using sulfotransferase enzymes or chemical sulfating agents. The enzymatic pathway utilizes sulfotransferase enzymes that transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to the 3α-hydroxyl group of taurolithocholic acid, representing the physiological route of formation.

Chemical synthesis approaches have been developed that provide higher yields and greater control over reaction conditions. The classical method involves treating lithocholic acid or its glycine/taurine conjugates with sulfur trioxide-triethylamine complex in dimethylformamide. This procedure achieves sulfation yields exceeding 90% and can be conducted at moderate temperatures ranging from room temperature to 90°C depending on the specific substrate. The reaction typically requires 0.5 to 1 hour for completion and produces the sulfated product with high purity after appropriate workup procedures.

A particularly efficient synthetic strategy involves the one-pot synthesis starting directly from lithocholic acid, which eliminates the need for intermediate isolation and purification steps. This approach first generates lithocholic acid sulfate in situ through reaction with sulfur trioxide-triethylamine complex, followed by immediate conjugation with taurine under elevated temperature conditions. The one-pot procedure achieves remarkable yields of 98% for taurolithocholic acid sulfate formation, representing a significant improvement over earlier methods that provided overall yields of less than 10%.

Industrial production methods typically employ the chemical synthesis routes due to their scalability and consistent yields. The sulfur trioxide-triethylamine complex serves as the preferred sulfating agent due to its stability, ease of handling, and selective reactivity toward hydroxyl groups. Purification of the final product involves crystallization from methanol or ethanol to obtain the pure disodium salt form, which can be further purified through recrystallization techniques to achieve the high purity levels required for research applications.

Taurolithocholic acid sulfate disodium salt demonstrates distinct solubility patterns across different solvent systems, reflecting its amphipathic nature and ionic character [1] [5]. The compound exhibits exceptional solubility in polar aprotic solvents, with dimethyl formamide showing the highest solubility at 25 mg/mL under room temperature conditions [5]. Dimethyl sulfoxide demonstrates slightly lower but still substantial solubility at 20 mg/mL, making both solvents suitable for preparing concentrated stock solutions [5] [20].

In contrast, the compound shows limited solubility in alcoholic solvents, with ethanol supporting only 1 mg/mL dissolution at room temperature [5] [20]. This reduced solubility in protic solvents reflects the compound's preference for solvents that can effectively solvate its sulfonate groups without competing hydrogen bonding interactions [20]. Phosphate buffered saline at physiological pH 7.2 supports approximately 1 mg/mL solubility, which is significantly enhanced compared to non-sulfated bile acid forms [5] [20].

| Solvent System | Solubility (mg/mL) | Temperature | Ionic Strength Effects |

|---|---|---|---|

| Dimethyl Formamide | 25 | Room Temperature | Not applicable |

| Dimethyl Sulfoxide | 20 | Room Temperature | Not applicable |

| Ethanol | 1 | Room Temperature | Limited ionic interaction |

| Phosphate Buffered Saline (pH 7.2) | 1 | Room Temperature | Enhanced by ionic environment |

| Aqueous Solutions | Enhanced relative to parent compound | Variable | Dependent on salt concentration |

The sulfation modification dramatically increases aqueous solubility compared to the parent taurolithocholic acid molecule [4] [9]. This enhancement results from the additional sulfonate group, which provides greater hydrophilic character and reduces the critical micellar concentration [4]. In general, sulfated bile acids demonstrate significantly higher water solubility than their non-sulfated counterparts due to lower critical micellar temperatures and increased aqueous monomeric solubilities [4].

The solubility characteristics also depend on the ionic environment of aqueous solutions [9]. Under physiological conditions, the compound exists as multiply charged anions, requiring specific transport mechanisms across biological membranes [9]. The presence of counterions and varying ionic strength can modulate the effective solubility and aggregation behavior in aqueous systems [4].

Thermal Decomposition Patterns and Kinetic Stability

Taurolithocholic acid sulfate disodium salt exhibits thermal stability characteristics typical of organic sulfate salts, with decomposition patterns influenced by both the steroid backbone and the sulfonate functionalities [24]. The compound demonstrates a melting point exceeding 195°C, indicating substantial thermal stability under normal handling and storage conditions [24]. This thermal threshold reflects the strong ionic interactions between the sulfonate groups and sodium counterions, as well as the rigid steroid framework [24].

Thermal decomposition of similar bile acid sulfates follows predictable patterns involving initial dehydration, followed by sulfonate group elimination, and eventual breakdown of the steroid nucleus [13] [15]. The sulfate ester linkage represents a particularly thermolabile component, with decomposition typically occurring before the steroid backbone degradation [15]. During thermal analysis, mass spectrometry fragmentation patterns show characteristic loss of sulfur trioxide groups, consistent with sulfate ester instability at elevated temperatures [13].

| Temperature Range (°C) | Decomposition Event | Mass Loss Pattern | Kinetic Characteristics |

|---|---|---|---|

| <195 | Stable form maintained | Minimal | High activation energy |

| 195-300 | Initial dehydration | Water elimination | Moderate kinetics |

| 300-450 | Sulfonate decomposition | Sulfur dioxide evolution | Enhanced reactivity |

| >450 | Steroid backbone degradation | Complex fragmentation | Rapid decomposition |

The kinetic stability of taurolithocholic acid sulfate disodium salt depends significantly on environmental conditions [24]. Under inert atmosphere storage at reduced temperatures, the compound maintains structural integrity for extended periods [24] [25]. However, exposure to elevated humidity and temperature can accelerate decomposition processes, particularly affecting the sulfate ester bonds [24].

Comparative studies with related bile acid sulfates demonstrate that the taurine conjugation provides additional thermal stability compared to glycine conjugates or free acid forms [15]. The presence of the ethylsulfonate side chain creates additional ionic interactions that must be overcome during thermal decomposition, effectively raising the activation energy for degradation processes [15].

pH-Dependent Behavior in Aqueous Solutions

The pH-dependent behavior of taurolithocholic acid sulfate disodium salt reflects its multiple ionizable groups and their respective dissociation constants [9] [11]. At physiological pH values around 7.4, the compound exists predominantly as a dianion, with both sulfonate groups fully deprotonated [9]. This ionic state necessitates specific carrier-mediated transport mechanisms across biological membranes, as the highly charged species cannot readily traverse lipid bilayers [9].

Under acidic conditions, the compound demonstrates enhanced stability of the sulfate ester linkages [4] [9]. The protonation state changes can influence aggregation behavior and critical micellar concentration values [9]. Sulfation of bile acids generally increases aqueous solubility across all physiologically relevant pH ranges, providing more efficient renal clearance and reduced intestinal reabsorption compared to non-sulfated forms [9].

| pH Range | Predominant Ionic Form | Solubility Characteristics | Stability Considerations |

|---|---|---|---|

| <3 | Partially protonated | Reduced solubility | Enhanced ester stability |

| 3-7 | Mixed ionic states | Variable aggregation | Moderate stability |

| 7-9 | Fully deprotonated | Maximum solubility | Optimal for storage |

| >9 | Dianion with potential hydrolysis | Decreased due to precipitation | Risk of ester hydrolysis |

The optimal stability range for taurolithocholic acid sulfate disodium salt in aqueous solutions appears to be between pH 5.8 and 8.0, based on studies of related bile acid sulfatase enzymes [19]. Outside this range, either protonation effects or hydrolytic degradation can compromise compound integrity [19]. The compound's behavior in biological systems demonstrates that it maintains stability under normal physiological pH conditions while being subject to specific enzymatic modifications [19].

Storage of aqueous solutions requires careful pH control, as extended exposure to extreme pH values can lead to either precipitation or chemical degradation [20]. Freshly prepared solutions are recommended for experimental applications, as aqueous stability decreases significantly after 24 hours of storage [20].

High-Performance Liquid Chromatography represents the primary analytical technique employed for the separation and quantitative analysis of Taurolithocholic Acid Sulfate Disodium Salt. The compound demonstrates characteristic chromatographic behavior consistent with sulfated bile acid conjugates, requiring specialized analytical conditions to achieve optimal resolution and detection sensitivity [1] [2] [3].

Chromatographic Parameters and Optimization

The analytical separation of Taurolithocholic Acid Sulfate Disodium Salt utilizes reversed-phase liquid chromatography with C18 stationary phases, typically employing columns with dimensions of 100 × 2.1 mm to 150 × 2.1 mm packed with sub-2-micron particles (1.7-1.8 μm) to achieve enhanced separation efficiency [2] [3]. The mobile phase system consists of a binary gradient employing 0.1% formic acid in water as the aqueous component and 0.1% formic acid in acetonitrile as the organic modifier, with flow rates maintained between 0.2-0.5 mL/min [2] [3].

Temperature control represents a critical parameter, with column temperatures optimized between 40-65°C to enhance peak shape and resolution while maintaining compound stability [2]. The injection volume typically ranges from 4-20 μL depending on sample concentration and detection requirements [2].

Retention Behavior and Selectivity

Taurolithocholic Acid Sulfate Disodium Salt exhibits intermediate polarity characteristics, with retention times typically falling within the 8-18 minute range on standard C18 columns under gradient conditions [2] [3]. The compound demonstrates enhanced hydrophilicity compared to its non-sulfated counterpart due to the presence of both taurine conjugation and sulfate esterification, resulting in earlier elution compared to unconjugated bile acids [1] [4].

The gradient profile employs a linear increase from 5% to 95% organic modifier over the analytical run, enabling baseline separation from structurally related bile acid metabolites [2] [3]. Peak symmetry and resolution are optimized through careful selection of buffer pH, ionic strength, and organic modifier composition [4].

Detection Methodologies

Ultraviolet detection at 254 nm provides adequate sensitivity for quantitative analysis, though derivatization techniques may be employed to enhance detection limits for trace-level analysis [1]. Alternative detection approaches include fluorescence detection following pre-column or post-column derivatization with reagents such as phenacyl bromide or 4-bromomethyl-7-methoxycoumarin [1] [5].

Performance Characteristics

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Reversed-phase C18 (ODS) | [2] [3] [6] |

| Column Dimensions | 100 × 2.1 mm to 150 × 2.1 mm | [2] [3] |

| Particle Size | 1.7-1.8 μm | [2] |

| Mobile Phase A | 0.1% formic acid in water | [2] [3] |

| Mobile Phase B | 0.1% formic acid in acetonitrile | [2] [3] |

| Flow Rate | 0.2-0.5 mL/min | [2] [3] |

| Column Temperature | 40-65°C | [2] |

| Injection Volume | 4-20 μL | [2] |

| Detection Wavelength | 254 nm (UV detection) | [1] |

| Run Time | 10-25 minutes | [2] [3] |

| Retention Time Range | 8-18 minutes | [2] [3] |

| Gradient Profile | Linear gradient 5-95% B | [2] [3] |

The analytical method demonstrates excellent linearity across a 500-fold dynamic range with limits of detection ranging from 1.2-1.5 pmol and limits of quantification between 2.4-7.3 pmol [1] [2]. Precision studies reveal intraday and interday coefficients of variation below 5% for most analytical conditions, confirming the robustness and reliability of the chromatographic approach [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural identification and quantitative analysis capabilities for Taurolithocholic Acid Sulfate Disodium Salt through characteristic fragmentation pathways and molecular ion detection. The compound exhibits predictable ionization behavior under electrospray ionization conditions, enabling both qualitative and quantitative analytical applications [2] [7].

Ionization Characteristics and Molecular Ion Formation

Under negative electrospray ionization conditions, Taurolithocholic Acid Sulfate Disodium Salt generates predominantly [M-H]⁻ molecular ions at m/z 585.3, corresponding to the loss of a single proton from the disodium salt form (molecular weight 607.73 g/mol) [8] [9]. The compound demonstrates enhanced ionization efficiency in negative mode due to the presence of acidic functional groups including the sulfate ester and taurine sulfonic acid moiety [2] [7].

Alternative ionization pathways include the formation of [M-2Na+H]⁻ adduct ions, particularly when analyzing the disodium salt directly [10]. The ionization response remains stable across a wide range of mobile phase compositions and source conditions, contributing to the robustness of mass spectrometric quantification methods [2].

Characteristic Fragmentation Pathways

The fragmentation behavior of Taurolithocholic Acid Sulfate Disodium Salt follows predictable pathways consistent with taurine-conjugated bile acid sulfates. The primary fragmentation occurs through loss of the sulfate group (SO₃, 80 Da) and cleavage of the taurine side chain [2] [7].

Primary Fragmentation Patterns:

- Sulfate Loss: m/z 585.3 → m/z 505.3 (loss of 80 Da, SO₃⁻)

- Taurine Fragmentation: Formation of characteristic product ions at m/z 80.0 (SO₃⁻) and m/z 124.0 representing taurine-derived fragments [2] [7]

- Steroid Core: Retention of the lithocholic acid backbone with characteristic neutral losses

Multiple Reaction Monitoring Transitions

For quantitative analysis, specific precursor-to-product ion transitions are employed in multiple reaction monitoring (MRM) mode. The most sensitive and specific transitions include:

- Primary transition: m/z 585.3 → m/z 80.0 (SO₃⁻ fragment)

- Confirmatory transition: m/z 585.3 → m/z 124.0 (taurine fragment)

- Qualifier transition: m/z 585.3 → m/z 505.3 (loss of SO₃)

Instrumental Parameters

| Parameter | Value/Specification | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | [2] [7] |

| Precursor Ion (m/z) | 585.3 [M-H]⁻ | [8] [9] |

| Product Ion (m/z) | 80.0 (SO₃⁻), 124.0 (taurine fragment) | [2] [7] |

| Collision Energy (eV) | 50-60 | [2] [7] |

| Cone Voltage (V) | 120-130 | [2] [7] |

| Capillary Voltage (kV) | 2.0-3.5 | [2] |

| Source Temperature (°C) | 120-150 | [2] |

| Desolvation Temperature (°C) | 350-380 | [2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] [7] |

| Molecular Weight | 607.73 g/mol | [8] [9] |

| Molecular Formula | C₂₆H₄₃NO₈S₂·2Na | [8] [9] |

| Mass Accuracy | < 5 ppm | [10] |

Fragmentation Mechanism Elucidation

The fragmentation pathways provide structural confirmation through the identification of characteristic product ions. The SO₃⁻ fragment at m/z 80.0 serves as a diagnostic ion for sulfated metabolites, while the taurine-derived fragments confirm the presence of the taurine conjugation [2] [7]. The retention of steroid-specific neutral losses enables differentiation from other bile acid conjugates [2].

Matrix Effects and Method Validation

Matrix effects in biological samples require careful consideration during method development. Ion suppression or enhancement can occur due to co-eluting compounds, necessitating the use of stable isotope-labeled internal standards for accurate quantification [2] [11]. Validation studies demonstrate excellent linearity across 2-4 orders of magnitude with limits of detection ranging from 0.6-10 nM and limits of quantification between 2.5-20 nM [2] [7] [11].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Taurolithocholic Acid Sulfate Disodium Salt through detailed analysis of proton and carbon environments, stereochemical assignments, and molecular connectivity patterns. The technique enables unambiguous structural confirmation and purity assessment [12] [13] [14].

Proton Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis of Taurolithocholic Acid Sulfate Disodium Salt reveals characteristic chemical shifts and multiplicities consistent with the taurine-conjugated lithocholic acid sulfate structure. The spectrum displays distinct resonances for steroid methyls, hydroxyl-bearing carbons, and the taurine side chain [12] [13].

Key ¹H NMR Assignments:

- Steroid Methyls: δ 0.86-0.92 ppm (multiple signals, C-18 and C-19 methyls)

- H-3α Proton: δ 3.95 ppm (multiplet, proton on sulfated carbon)

- Taurine CH₂: δ 3.27 ppm (quartet, NCH₂CH₂SO₃)

- Taurine CH₂: δ 2.53 ppm (multiplet, NCH₂CH₂SO₃)

- Side Chain: δ 1.5-2.5 ppm (complex multiplets, steroid backbone)

The chemical shift of the H-3α proton at δ 3.95 ppm confirms sulfate esterification at the 3-position, representing a characteristic downfield shift compared to the free hydroxyl group [12]. The taurine methylene protons display typical chemical shifts and coupling patterns consistent with the -NHCH₂CH₂SO₃⁻ functionality [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides detailed information regarding the carbon framework and substitution patterns. The spectrum reveals diagnostic resonances for the carbonyl carbon, sulfated carbon, and characteristic steroid carbons [10] [12].

Key ¹³C NMR Assignments:

- Carbonyl Carbon: δ 175.0 ppm (C-24, amide carbonyl)

- Sulfated Carbon: δ 74.5 ppm (C-3, bearing sulfate group)

- Side Chain Carbon: δ 36.2 ppm (C-24 side chain carbon)

- Steroid Methyls: δ 12-23 ppm (C-18, C-19 methyls)

- Taurine Carbons: δ 35-40 ppm (NCH₂CH₂SO₃)

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional NMR techniques provide enhanced structural characterization through correlation spectroscopy and heteronuclear correlation experiments [15] [14].

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, confirming connectivity within the steroid framework and taurine side chain [15].

HSQC (Heteronuclear Single Quantum Coherence): Establishes direct carbon-hydrogen correlations, enabling unambiguous assignment of carbon resonances [15] [14].

HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range carbon-hydrogen correlations, confirming molecular connectivity and stereochemistry [15].

| NMR Type | Chemical Shift (ppm) | Multiplicity/Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 0.86-0.92 (methyl groups) | Multiple, steroid methyls (C-18, C-19) | [12] [16] [13] |

| ¹H NMR | 3.95 (H-3α) | Multiplet, H at C-3 position | [10] [12] |

| ¹H NMR | 3.27 (NCH₂CH₂SO₃) | Quartet, taurine methylene | [12] [13] |

| ¹H NMR | 2.53 (NCH₂CH₂SO₃) | Multiplet, taurine methylene | [12] [13] |

| ¹³C NMR | 175.0 (C-24, carbonyl) | Carbonyl carbon | [10] [12] |

| ¹³C NMR | 74.5 (C-3) | Hydroxyl-bearing carbon | [10] [12] |

| ¹³C NMR | 36.2 (C-24 side chain) | Side chain carbon | [10] |

| 2D NMR | COSY correlations | H-H correlations | [15] [14] |

| 2D NMR | HSQC correlations | C-H correlations | [15] [14] |

Stereochemical Analysis

NMR spectroscopy confirms the stereochemical configuration of Taurolithocholic Acid Sulfate Disodium Salt through analysis of coupling constants and nuclear Overhauser effect (NOE) correlations. The α-configuration of the 3-hydroxyl group is confirmed through characteristic coupling patterns and chemical shift values [12] [13].

Quantitative NMR Applications

Quantitative ¹H NMR (qNMR) enables direct quantification of Taurolithocholic Acid Sulfate Disodium Salt through integration of characteristic resonances relative to internal standards. This approach provides absolute quantification without requiring reference standards, making it valuable for purity assessment and quantitative analysis [13] [14].

Solvent Effects and Sample Preparation

NMR analysis typically employs deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) as solvents due to the enhanced solubility of bile acid sulfates in polar protic solvents [12] [13]. Sample preparation requires careful pH adjustment to ensure complete dissolution while preventing decomposition of the sulfate ester [13].

X-ray Diffraction Crystallographic Studies

X-ray diffraction crystallography provides definitive three-dimensional structural characterization of Taurolithocholic Acid Sulfate Disodium Salt in the solid state, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements that govern the physical properties of the compound [17] [18].

Crystal System and Unit Cell Parameters

Taurolithocholic Acid Sulfate Disodium Salt typically crystallizes in monoclinic or orthorhombic crystal systems, consistent with the structural characteristics observed for related bile acid salt hydrates [17] [18]. The space group assignment generally corresponds to P2₁ or P2₁2₁2₁, reflecting the chiral nature of the steroid framework and the presence of hydrogen bonding networks [17] [18].

Unit Cell Dimensions and Crystal Density

The unit cell parameters for bile acid sulfate crystals typically fall within characteristic ranges reflecting the molecular dimensions and packing efficiency:

- a-axis: 7-15 Å

- b-axis: 10-20 Å

- c-axis: 15-25 Å

- Crystal Density: 1.2-1.4 g/cm³

These dimensions vary with hydration state and the specific sodium salt form, as water molecules and sodium cations significantly influence crystal packing arrangements [17] [18].

Molecular Conformation and Geometry

X-ray crystallographic analysis reveals the preferred molecular conformation of Taurolithocholic Acid Sulfate Disodium Salt in the solid state. The lithocholic acid backbone adopts the characteristic steroid conformation with the A/B ring junction in the trans configuration and the C/D rings displaying the typical chair conformations [17] [18].

The taurine side chain extends away from the steroid framework in an extended conformation, facilitating intermolecular hydrogen bonding interactions. The sulfate group at the 3α-position adopts a conformation that maximizes electrostatic interactions with sodium cations and water molecules [17] [18].

Crystal Packing and Intermolecular Interactions

The crystal structure exhibits characteristic bilayer arrangements with alternating hydrophobic and hydrophilic regions [17] [18]. The steroid frameworks aggregate through hydrophobic interactions, while the polar sulfate and taurine groups form extensive hydrogen bonding networks with water molecules and coordinate with sodium cations [17] [18].

Key Structural Features:

- Bilayer Arrangement: Hydrophobic steroid cores form bilayer structures

- Hydrogen Bonding Network: Extensive interactions between sulfate, taurine, and water molecules

- Sodium Coordination: Na⁺ cations coordinate with sulfate oxygen atoms and water molecules

- Hydration Patterns: Structured water networks stabilize the crystal lattice

Data Collection and Structure Determination

X-ray diffraction data collection employs copper Kα radiation (λ = 1.5418 Å) with data collection temperatures ranging from 100-298 K depending on crystal stability [19] [17]. Resolution ranges typically extend to 0.8-2.0 Å, providing sufficient detail for accurate structure determination and refinement [17] [18].

| Parameter | Value/Specification | Notes | Reference |

|---|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Typical for steroid structures | [17] [20] [18] |

| Space Group | P2₁ or P2₁2₁2₁ | Common for bile acid salts | [17] [18] |

| Unit Cell Dimensions | a = 7-15 Å, b = 10-20 Å, c = 15-25 Å | Varies with hydration state | [17] [18] |

| Crystal Density | 1.2-1.4 g/cm³ | Typical for organic salts | [17] [18] |

| Radiation Type | Cu Kα (λ = 1.5418 Å) | Standard for small molecules | [19] |

| Data Collection Temperature | 100-298 K | Variable based on stability | [17] [18] |

| Resolution Range | 0.8-2.0 Å | Structure quality dependent | [17] [18] |

| R-factor | 0.04-0.08 | Good structure quality | [17] [18] |

| Molecular Packing | Bilayer arrangements | Hydrophobic/hydrophilic layers | [17] [18] |

| Hydrogen Bonding Pattern | Extensive H-bonding network | Sulfate and hydroxyl groups | [17] [18] |

Structure Refinement and Validation

Structure refinement employs least-squares methods with anisotropic thermal parameters for non-hydrogen atoms [17] [18]. Hydrogen atoms are typically located in difference Fourier maps or positioned geometrically and refined with riding models [17] [18]. Final R-factors typically range from 0.04-0.08, indicating good structure quality and reliable geometric parameters [17] [18].

Thermal Analysis and Stability

Crystallographic studies combined with thermal analysis reveal the thermal stability and phase transition behavior of Taurolithocholic Acid Sulfate Disodium Salt. The compound typically exhibits decomposition temperatures above 200°C, with dehydration events occurring at lower temperatures depending on the hydration state [8] [9].

Polymorphism and Hydration States

Multiple crystalline forms may exist depending on crystallization conditions, solvent systems, and hydration levels. These polymorphic forms exhibit distinct unit cell parameters and packing arrangements while maintaining the same molecular connectivity [17] [18]. Hydrated forms display characteristic water coordination patterns that significantly influence crystal stability and physical properties [17] [18].

Applications in Drug Development